2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
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Overview
Description
. This compound features a cyclobutanol ring substituted with a 2-methylphenylmethylamino group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: 2-{[(2-Methylphenyl)methyl]amino}cyclobutanone
Reduction: 2-{[(2-Methylphenyl)methyl]amino}cyclobutane
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and pain pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Methylphenyl)methyl]amino}propan-1-ol
- 2-{[(2-Methylphenyl)methyl]amino}cyclobutanone
Uniqueness
2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol is unique due to its cyclobutanol ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylamino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRYWPXMDYPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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